
1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propan-1-one moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of halogen atoms to the phenyl ring, followed by substitution with trifluoromethyl and trifluoromethylthio groups.
Friedel-Crafts Acylation: Acylation of the phenyl ring with propan-1-one using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the propan-1-one moiety to carboxylic acids or other oxidized forms.
Reduction: Reduction of the ketone group to alcohols.
Substitution: Replacement of functional groups on the phenyl ring with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways. The trifluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity, affecting its overall biological and chemical activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(Trifluoromethylthio)phenyl)propan-1-one: Similar structure but lacks the additional trifluoromethyl group.
1-(3-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one: Similar but with different positioning of the trifluoromethyl group.
Eigenschaften
Molekularformel |
C11H8F6OS |
|---|---|
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
1-[2-(trifluoromethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6OS/c1-2-9(18)7-5-6(19-11(15,16)17)3-4-8(7)10(12,13)14/h3-5H,2H2,1H3 |
InChI-Schlüssel |
MHBKDXGHSIHILU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


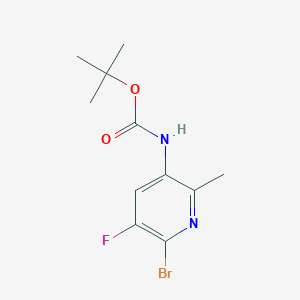
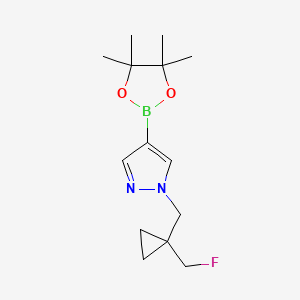
![4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid](/img/structure/B14046726.png)



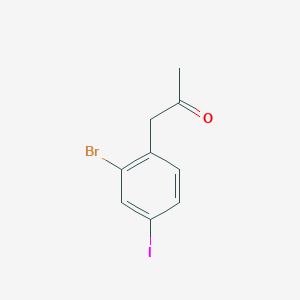

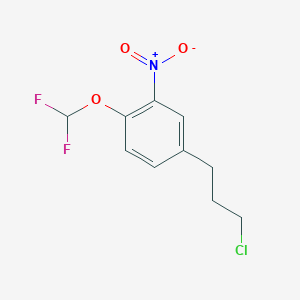
![Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)-](/img/structure/B14046766.png)


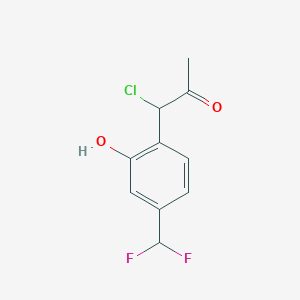
![(Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine](/img/structure/B14046785.png)
